Désoxyfructosazine

Vue d'ensemble

Description

Applications De Recherche Scientifique

2,5-Deoxyfructosazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.

Industry: Possible use in the production of polymers and other materials.

Mécanisme D'action

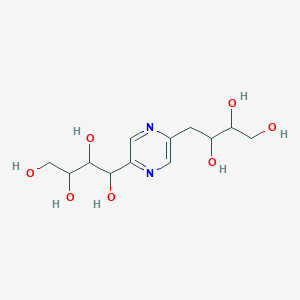

Deoxyfructosazine, also known as 1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-, is a compound of significant interest in the pharmaceutical and food industries . This article aims to provide a comprehensive review of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that the compound shows potential pharmacological action and physiological effects

Mode of Action

It’s synthesized from D-glucosamine hydrochloride through an efficient one-pot dehydration process . The compound’s interaction with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Deoxyfructosazine is a derivative of D-glucosamine, an important multipurpose cell metabolite. D-glucosamine is a precursor of glycolipids and glycoproteins, a regulator of glucose transport, and a substrate for the O-GlcNAc (N-acetyl-D-glucosamine) signaling pathway

Result of Action

Deoxyfructosazine has been reported to have potential pharmacological action and physiological effects . For instance, D-glucosamine derivatives, including Deoxyfructosazine, were found to be more effective inhibitors of IL-2 release from PHA-activated T cells than D-glucosamine . This suggests that Deoxyfructosazine could have immunomodulatory properties.

Action Environment

The action, efficacy, and stability of Deoxyfructosazine can be influenced by various environmental factors. For example, the synthesis of Deoxyfructosazine from D-glucosamine hydrochloride is influenced by factors such as GlcNH2 concentrations, reaction temperature, reaction time, additives, and co-solvents .

Analyse Biochimique

Cellular Effects

Deoxyfructosazine has been reported to have immunosuppressive actions on neutrophils, lymphocytes, and other cells of the immune system . It has been found to be a more effective inhibitor of IL-2 release from PHA-activated T cells than D-glucosamine .

Molecular Mechanism

It is known that it is formed from D-glucosamine under certain conditions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Deoxyfructosazine involves multiple steps, typically starting with the preparation of the pyrazine ring followed by the addition of the butanetetrol moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would need to be optimized for yield and purity, possibly involving purification steps such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Deoxyfructosazine can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The pyrazine ring can be reduced under specific conditions.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

Erythritol: A simple polyhydroxy compound with similar hydroxyl groups but lacking the pyrazine ring.

Threitol: Another polyhydroxy compound with a different stereochemistry compared to 1,2,3,4-Butanetetrol.

Uniqueness

2,5-Deoxyfructosazine is unique due to the presence of both the polyhydroxy butanetetrol moiety and the pyrazine ring, which confer distinct chemical and biological properties .

Propriétés

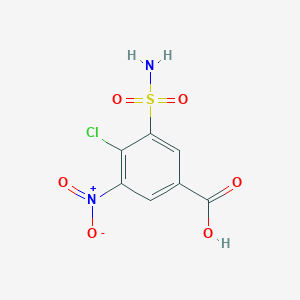

IUPAC Name |

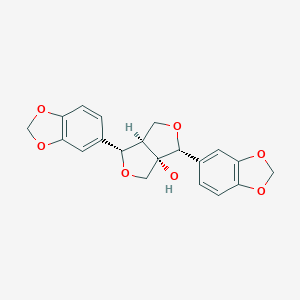

1-[5-(2,3,4-trihydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDICDJCXVZLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyfructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17460-13-8 | |

| Record name | Deoxyfuctosazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Melting Point |

161 - 162 °C | |

| Record name | Deoxyfructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of deoxyfructosazine?

A1: The molecular formula of deoxyfructosazine is C12H20N2O8, and its molecular weight is 320.3 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What spectroscopic techniques have been used to characterize deoxyfructosazine?

A2: Deoxyfructosazine has been characterized using a variety of spectroscopic methods, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the structure and confirm the presence of specific functional groups in deoxyfructosazine. [, , , , , , , , ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fast Atom Bombardment Mass Spectrometry (FAB-MS) provide information on the molecular weight and fragmentation patterns of deoxyfructosazine. [, , , , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups and their vibrations within the molecule. []

Q3: How is deoxyfructosazine typically formed?

A3: Deoxyfructosazine is a product of the Maillard reaction, primarily formed through the condensation of glucosamine or fructose with ammonium formate. [, , , , , , ]

Q4: What are some alternative synthesis routes for deoxyfructosazine?

A4: Several alternative methods for synthesizing deoxyfructosazine have been explored, including:

- Direct conversion from chitin biomass. This method uses chitin, a naturally abundant polysaccharide, as a starting material. []

- Arylboronic acid-catalyzed upgrade of glucosamines. This method utilizes arylboronic acids as catalysts to convert glucosamines into deoxyfructosazine. [, ]

- Deep eutectic solvents (DESs) as catalysts. DESs, which are considered environmentally friendly, can catalyze the self-condensation of D-glucosamine to produce deoxyfructosazine. [, ]

- Basic ionic liquids as dual solvent-catalysts. Ionic liquids can act as both solvents and catalysts in the conversion of glucosamine hydrochloride to deoxyfructosazine. [, , ]

Q5: Can the synthesis of deoxyfructosazine be controlled to favor specific isomers?

A5: Yes, the reaction conditions can influence the isomeric ratio of deoxyfructosazine. For example, the reaction of glucose with ammonium formate predominantly yields the 6-isomer of deoxyfructosazine, while fructose as a starting material favors the formation of the 2,5-isomer. [] Additives like boric acid can significantly enhance the yield of the 2,5-isomer. []

Q6: What are some potential applications of deoxyfructosazine?

A6: Deoxyfructosazine exhibits potential in various applications:

- Tobacco flavoring: Deoxyfructosazine has been investigated as a potential flavoring agent in tobacco products, where it can enhance aroma, reduce irritation, and improve aftertaste. [, ]

- Antimicrobial activity: Studies have shown that deoxyfructosazine, especially in the presence of iron, exhibits antibacterial activity against certain strains of E. coli. [, ]

- Biomedical applications: Researchers are exploring the use of deoxyfructosazine-derived fluorescent carbon dots as probes for targeted bacterial killing and cancer therapy. [, , ]

Q7: How is deoxyfructosazine typically analyzed and quantified?

A7: Common analytical techniques for analyzing and quantifying deoxyfructosazine include:

- High-Performance Liquid Chromatography (HPLC): HPLC is frequently used to separate and quantify deoxyfructosazine in various matrices, including tobacco and reaction mixtures. [, , ]

- Gas Chromatography (GC): Coupled with mass spectrometry (GC-MS), this technique allows for the identification and quantification of deoxyfructosazine after derivatization, often using silylation. [, , ]

Q8: What are some challenges in the analysis of deoxyfructosazine?

A8: Challenges in deoxyfructosazine analysis can include its relatively low concentration in complex matrices like tobacco. Additionally, the presence of isomers requires methods with sufficient resolution for accurate quantification. [, ]

Q9: What is known about the stability and degradation of deoxyfructosazine?

A9: Deoxyfructosazine can degrade at high temperatures. Thermal analysis shows decomposition starting around 220 °C, with significant weight loss at 320 °C. [] In aqueous solutions, it can degrade under stressed conditions, leading to the formation of compounds like 5-hydroxymethylfurfural and other pyrazine derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

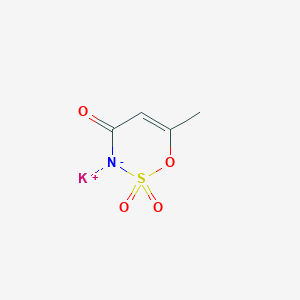

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)